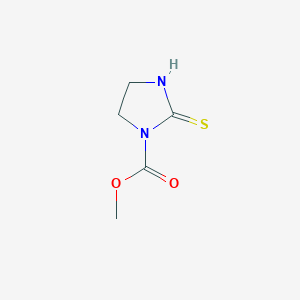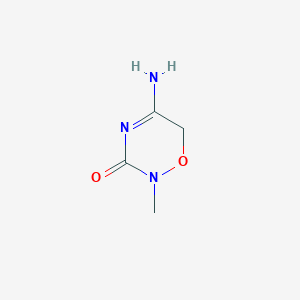![molecular formula C13H11BrN2O2 B14618677 N-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}acetamide CAS No. 57207-88-2](/img/structure/B14618677.png)
N-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}acetamide is an organic compound with the molecular formula C13H11BrN2O2. It is a derivative of pyridine and phenylacetamide, characterized by the presence of a bromine atom on the pyridine ring and an acetamide group attached to the phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}acetamide typically involves the reaction of 6-bromopyridin-2-ol with 4-aminophenylacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
N-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}acetamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of antimicrobial and anticancer drugs.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of N-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or binding to specific receptors, thereby exerting its therapeutic effects. The exact molecular pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
N-(6-Bromopyridin-2-yl)-N-methylacetamide: This compound is similar in structure but has a methyl group attached to the nitrogen atom instead of a phenyl group.
(6-Bromopyridin-2-yl)methanol: This compound has a hydroxymethyl group attached to the pyridine ring instead of an acetamide group.
Uniqueness
N-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
57207-88-2 |
|---|---|
Fórmula molecular |
C13H11BrN2O2 |
Peso molecular |
307.14 g/mol |
Nombre IUPAC |
N-[4-(6-bromopyridin-2-yl)oxyphenyl]acetamide |
InChI |
InChI=1S/C13H11BrN2O2/c1-9(17)15-10-5-7-11(8-6-10)18-13-4-2-3-12(14)16-13/h2-8H,1H3,(H,15,17) |
Clave InChI |
BIFWPFVAUQTMBE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)OC2=NC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


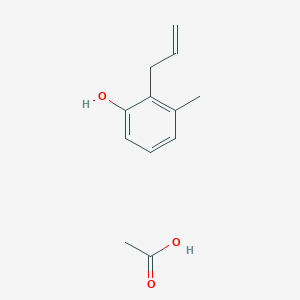
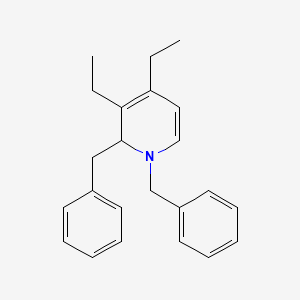
![6-Butyl-3-[2-(2H-tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14618611.png)
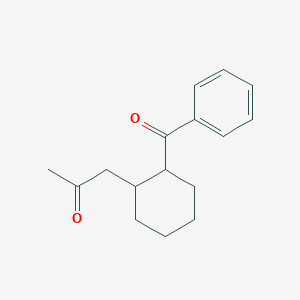

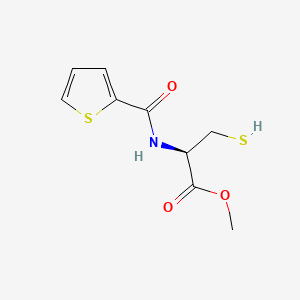
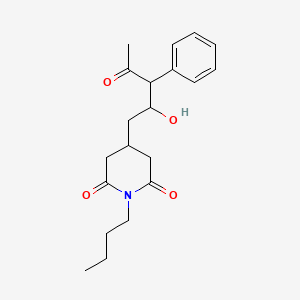
![(1R,7S)-4-oxabicyclo[5.1.0]octane-3,5-dione](/img/structure/B14618646.png)
![Lithium 7-bromobicyclo[4.1.0]heptan-7-ide](/img/structure/B14618647.png)

